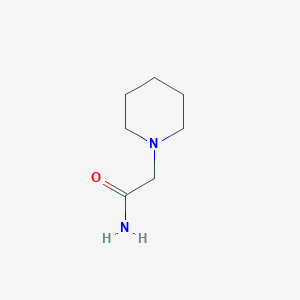

2-(Piperidin-1-yl)acetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILXYRUXDYLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595176 | |

| Record name | 2-(Piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-87-3, 58479-94-0 | |

| Record name | 1-Piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 2 Piperidin 1 Yl Acetamide Derivatives

Classical and Contemporary Synthetic Routes to the 2-(Piperidin-1-yl)acetamide Core

The synthesis of this compound derivatives can be approached in two general ways: either by first forming the piperidinyl-acetic acid backbone and then creating the amide bond, or by forming an N-substituted 2-haloacetamide which is then subjected to nucleophilic substitution by piperidine (B6355638).

Amidation Reactions for Acetamide (B32628) Linkage Formation

The formation of the amide bond is a cornerstone of organic synthesis. This transformation typically involves the coupling of a carboxylic acid (or its derivative) with an amine. For the synthesis of this compound derivatives, this involves coupling piperidin-1-ylacetic acid with a desired amine.

Carbodiimides are widely used reagents that facilitate the formation of amide bonds by activating the carboxylic acid component. rsc.org The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then attacked by the amine nucleophile to yield the desired amide and a urea (B33335) byproduct. peptide.com

Among the various carbodiimides, N,N'-Diisopropylcarbodiimide (DIC) is a particularly effective and commonly used reagent. enamine.netkemilab.com DIC is a liquid, which makes it easier to handle and dispense compared to solid reagents like N,N'-dicyclohexylcarbodiimide (DCC). peptide.com A significant advantage of using DIC is that its byproduct, N,N'-diisopropylurea, is soluble in most common organic solvents, simplifying the purification of the final product through standard workup and chromatography. peptide.com In contrast, the dicyclohexylurea byproduct of DCC is poorly soluble, often precipitating from the reaction mixture, which complicates its use in solid-phase synthesis. peptide.combachem.com

To enhance coupling efficiency and minimize side reactions, such as the formation of unreactive N-acylureas and racemization of chiral centers, carbodiimide reactions are often performed with additives. peptide.compeptide.com Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-hydroxyimino-2-cyanoacetate (OxymaPure). bachem.comnih.gov These additives react with the O-acylisourea intermediate to form an active ester, which is less reactive but more selective, leading to higher yields and purer products. peptide.com

| Reagent | Form | Byproduct Solubility | Key Features |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Solid | Low in most organic solvents | Useful for solution-phase; byproduct precipitation can drive reaction but complicates purification. peptide.com |

| DIC (N,N'-Diisopropylcarbodiimide) | Liquid | Soluble in most organic solvents | Easy to handle; soluble byproduct simplifies workup, making it ideal for solid-phase synthesis. peptide.comenamine.net |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Solid (HCl salt) | Water-soluble | Byproduct is water-soluble, allowing for easy removal by aqueous extraction; often used in biological conjugations. peptide.comnih.gov |

Beyond carbodiimides, several other strategies exist for activating carboxylic acids to facilitate amidation. These methods often involve converting the carboxylic acid into a more reactive species.

One common approach is the formation of acyl halides , typically acyl chlorides, by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the amide bond.

Another strategy involves the use of active esters , such as pentafluorophenyl (Pfp) esters or N-hydroxysuccinimide (OSu or NHS) esters. bachem.com These can be pre-formed, isolated, and purified before being reacted with the amine. This two-step approach is often clean and provides high yields.

Furthermore, a variety of modern coupling reagents have been developed that are not based on the carbodiimide structure. These are often categorized as phosphonium (B103445) or aminium salts. bachem.com

Phosphonium salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. peptide.com They activate the carboxylic acid by forming an oxyphosphonium species, which is highly reactive towards amines.

Aminium/Uronium salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective and widely used coupling agents, known for high reaction rates and suppression of side reactions. rsc.orgpeptide.com

Alkylation Methodologies for Piperidine Moiety Introduction

An alternative synthetic strategy involves forming the C-N bond between the piperidine ring and the acetamide fragment through a nucleophilic substitution reaction. This can be achieved in two distinct ways.

In this approach, piperidine acts as the nucleophile, displacing a leaving group on an acetic acid or acetamide synthon. A common method involves the N-alkylation of piperidine with an alkyl halide, such as an ethyl 2-haloacetate (e.g., ethyl 2-bromoacetate). researchgate.net This reaction typically proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrohalic acid byproduct. researchgate.net The resulting ethyl 2-(piperidin-1-yl)acetate can then be converted to the desired acetamide derivative through standard amidation procedures, such as reaction with an amine or hydrolysis to the carboxylic acid followed by a coupling reaction as described in section 2.1.1.

This convergent approach involves the direct reaction of a pre-formed 2-haloacetamide derivative with piperidine. nih.gov The synthesis starts by preparing an N-substituted 2-chloroacetamide (B119443) or 2-bromoacetamide. acs.orgacs.org This is typically achieved by reacting a primary or secondary amine with a 2-haloacetyl halide (e.g., chloroacetyl chloride) or a 2-haloacetic acid under coupling conditions.

The resulting N-substituted 2-haloacetamide is then treated with piperidine. Piperidine acts as a nucleophile, displacing the halide to form the final this compound product. nih.gov This method is particularly efficient for creating libraries of derivatives, as a common halogenated intermediate can be reacted with various amines, or a single N-substituted 2-haloacetamide can be reacted with different cyclic amines. nih.govnih.gov

| Starting Materials | Reaction Type | Intermediate/Product | Reference Example |

| Piperidine + Ethyl 2-bromoacetate | N-Alkylation | Ethyl 2-(piperidin-1-yl)acetate | General alkylation of piperidine with alkyl halides. researchgate.net |

| Amine + Chloroacetyl chloride | Amidation | N-substituted 2-chloroacetamide | Preparation of versatile 2-chloro-N-arylacetamide precursors. acs.org |

| N-substituted 2-chloroacetamide + Piperidine | Nucleophilic Substitution | N-substituted this compound | Synthesis of quinazolinone-based acetamide derivatives. nih.gov |

Advanced Synthetic Methodologies

Recent progress in organic synthesis has provided a powerful toolkit for the construction of complex molecules from simple precursors. These advanced methodologies are characterized by improved reaction times, higher yields, and often, a reduction in waste products compared to traditional methods.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher product yields and cleaner reaction profiles. mdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of this compound.

The primary advantages of microwave-assisted organic synthesis (MAOS) include rapid and uniform heating, which minimizes the formation of side products. For instance, in the synthesis of quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety, microwave irradiation facilitated the condensation reaction, leading to excellent yields in significantly reduced timeframes. nih.gov Similarly, the synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave conditions highlights the efficiency and environmental benefits of this approach, achieving yields of 86-99% in just 5-10 minutes. mdpi.com While direct protocols for complex this compound derivatives are specific to the target molecule, the general principles of MAOS are widely applicable, such as in the cyclization steps to form related heterocyclic systems like 2,5-piperazinediones. researchgate.net

| Derivative Class | Reaction Type | Conditions | Time | Yield | Reference |

| Quinoline Thiosemicarbazones | Condensation | Microwave Irradiation | 10 min | Excellent | nih.gov |

| 1,2-Disubstituted Benzimidazoles | Condensation | 60 °C, Solvent-free, Microwave | 5-10 min | 86-99% | mdpi.com |

| Pyrrolo[2,3-b]pyrroles | Condensation | 900 W, Microwave | 10 min | 82% | mdpi.com |

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govnd.edu The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. sigmaaldrich.com

This methodology is exceptionally well-suited for creating complex derivatives of this compound. The core structure can be modified to contain either a terminal alkyne or an azide (B81097) group. This functionalized scaffold can then be "clicked" onto a variety of substrates (peptides, polymers, other small molecules) bearing the complementary functional group. nd.edu The resulting triazole linker is not merely a passive connector; it is chemically stable and can participate in hydrogen bonding, potentially enhancing the biological activity of the final conjugate. The reliability and specificity of the CuAAC reaction allow for its use in diverse applications, from drug discovery to bioconjugation, without the need for protecting groups. nih.gov

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates structural features from each of the starting materials. This approach is highly convergent and atom-economical, enabling the rapid generation of molecular diversity and complexity.

The synthesis of highly functionalized piperidines has been effectively achieved using MCRs. A common strategy involves the reaction of an aldehyde, an amine, and a β-keto ester. researchgate.net For example, a pseudo five-component reaction using aromatic aldehydes, anilines, and alkyl acetoacetates can produce substituted piperidines under reflux conditions. researchgate.net By carefully selecting the starting components, it is possible to construct complex piperidine derivatives in a single step. This strategy allows for the introduction of various substituents onto the piperidine ring, which can be further elaborated to the desired acetamide side chain. The use of a dual-catalyst system, such as piperidine and iodine, has also been shown to facilitate the one-pot, three-component synthesis of related heterocyclic structures. nih.gov

One-pot synthesis involves performing multiple reaction steps sequentially in the same vessel without isolating the intermediate products. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and decreasing waste generation. mdpi.com

A notable one-pot procedure for the synthesis of piperidines involves the use of halogenated amides as precursors. researchgate.net This method integrates amide activation, reduction of nitrile ions, and an intramolecular nucleophilic substitution in a single tandem protocol. mdpi.com The reaction conditions are typically mild and avoid the use of expensive or toxic metal catalysts, offering a convenient route to a variety of N-substituted piperidines. researchgate.netresearchgate.net This strategy could be adapted for the synthesis of this compound derivatives by starting with an appropriately substituted halogenated amide that can be cyclized and subsequently functionalized.

Catalysis and Reaction Condition Optimization

Different classes of catalysts play distinct and crucial roles in the synthesis and functionalization of the piperidine scaffold.

Palladium-based Catalysts: Palladium is one of the most versatile transition metals used in organic synthesis. semanticscholar.org It is widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds. For instance, a pre-existing piperidine derivative could be functionalized with various aryl or alkyl groups using these methods. researchgate.net Furthermore, palladium catalysts are highly effective for the hydrogenation of pyridines to form the saturated piperidine ring. mdpi.com Palladium iodide (PdI2), for example, has been used to catalyze the multicomponent synthesis of 2-(4-acylfuran-2-yl)acetamides, demonstrating its utility in constructing acetamide derivatives. semanticscholar.org

Copper-based Catalysts: Copper catalysts are central to several key synthetic transformations. As mentioned previously, they are indispensable for the CuAAC click reaction. nih.gov Beyond this, copper catalysts are used in oxidative coupling reactions, such as the homocoupling of terminal alkynes. unicamp.br The varied oxidation states of copper (Cu(0), Cu(I), Cu(II), and Cu(III)) allow it to participate in a wide array of organic transformations, including C-N bond formation and cyclization reactions. mdpi.comresearchgate.net

Organocatalysts: Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of metals. This approach is often associated with "green chemistry" principles. In piperidine synthesis, organocatalysts like proline and its derivatives are frequently used in Mannich reactions to generate key intermediates. researchgate.net Chiral organocatalysts, such as those based on quinoline, can be employed to achieve high enantioselectivity in the formation of substituted piperidines. mdpi.com A hybrid bio-organocatalytic cascade, using a transaminase and an organocatalyst, has been developed for the synthesis of 2-substituted piperidines, showcasing an innovative approach to creating chiral building blocks. nih.gov

| Catalyst Type | Catalyst Example(s) | Key Application(s) | Reference(s) |

| Palladium-based | Pd(0), PdI₂, [FePd₂(CO)₄(dppm)₂] | Hydrogenation, Cross-coupling (Suzuki-Miyaura), Carbonylation | mdpi.comsemanticscholar.orgwordpress.com |

| Copper-based | CuI, Copper(II) salts | Azide-Alkyne Cycloaddition (Click Chemistry), Oxidative Coupling | mdpi.comnih.govunicamp.br |

| Organocatalysts | Proline, Quinoline derivatives | Asymmetric Mannich reactions, Enantioselective cyclizations | mdpi.comresearchgate.netnih.gov |

Influence of Base Systems and Additives (e.g., Triethylamine (B128534), Sodium Hydride, Potassium Carbonate)

The selection of an appropriate base is a critical parameter in the synthesis of this compound and its derivatives, profoundly influencing reaction rates, yields, and selectivity. The primary role of the base is typically to deprotonate a weakly acidic proton, such as an N-H bond in a precursor amine or an α-carbon proton, or to act as a scavenger for acidic byproducts generated during the reaction. Commonly employed bases in these synthetic routes include organic amines like triethylamine and inorganic bases such as sodium hydride and potassium carbonate.

Triethylamine (TEA) , a tertiary amine, is frequently utilized as a mild, organic-soluble base. Its main function is to neutralize hydrogen halides (e.g., HCl) that are formed during N-alkylation reactions, such as the reaction between an amine and a chloroacetamide derivative. acs.org For instance, in the synthesis of 2-((3-cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide derivatives, triethylamine is added to the reaction mixture in ethanol (B145695) to facilitate the reaction between 2-mercapto-4,6-disubstituted nicotinonitriles and 2-chloro-N-arylacetamides by scavenging the HCl produced. acs.org Its use in solvents like dioxane has also been documented for similar synthetic transformations. nih.gov

Sodium Hydride (NaH) is a powerful, non-nucleophilic Brønsted base widely used to deprotonate a variety of weak acids, including amides and carbon acids. wikipedia.orgcommonorganicchemistry.com Due to its high reactivity and insolubility in organic solvents, it is often supplied as a dispersion in mineral oil to improve safety and handling. commonorganicchemistry.com In the context of synthesizing acetamide derivatives, NaH can be employed for N-alkylation reactions of indole (B1671886) derivatives with N-substituted chloroacetamides in a solvent like dimethylformamide (DMF). researchgate.net The reactivity of NaH can be significantly enhanced through the addition of alkali metal iodides. For example, a composite of NaH with sodium iodide (NaI) or lithium iodide (LiI) in tetrahydrofuran (B95107) (THF) has been shown to possess unique chemical reactivity, enabling it to function not only as an enhanced Brønsted base but also as a hydride donor for specific reductive transformations. jst.go.jpresearchgate.net

| Base System | Typical Role | Key Characteristics | Common Solvents | Relevant Findings/Additives |

|---|---|---|---|---|

| Triethylamine (TEA) | Acid Scavenger | Mild, organic-soluble, homogeneous base | Ethanol, Dioxane acs.orgnih.gov | Effectively neutralizes HCl generated in situ. acs.org |

| Sodium Hydride (NaH) | Strong Brønsted Base | Powerful, non-nucleophilic, heterogeneous base wikipedia.org | THF, DMF researchgate.netjst.go.jp | Reactivity enhanced by NaI or LiI additives. jst.go.jpresearchgate.net Often used as a 60% dispersion in mineral oil for safety. commonorganicchemistry.com |

| Potassium Carbonate (K2CO3) | Heterogeneous Base | Inexpensive, safe, and moderately strong researchgate.netresearchgate.net | Acetonitrile (B52724), DMF researchgate.netnih.gov | Reaction rate is dependent on particle size. jst.go.jp Nano-K2CO3 shows superior activity and selectivity. rsc.org |

Solvent Effects and Temperature Control in Reaction Efficiency

The choice of solvent and the precise control of reaction temperature are paramount for maximizing the efficiency, yield, and selectivity of synthetic strategies targeting this compound derivatives. These parameters directly influence reaction kinetics, solubility of reactants and reagents, and the stability of intermediates and transition states.

Solvent Effects: The solvent's polarity, proticity, and ability to solvate ions are critical factors. A fundamental consideration is the mechanism of the key bond-forming step, which is often a nucleophilic substitution (SN1 or SN2).

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are frequently favored for SN2 reactions. sciencemadness.orglibretexts.org These solvents possess large dipole moments that can dissolve ionic reagents but lack acidic protons. This prevents the formation of a strong solvation shell around anionic nucleophiles, thereby enhancing their reactivity. libretexts.org For instance, the N-alkylation of various heterocyclic precursors with chloroacetamide derivatives is often performed in DMF or acetonitrile with bases like potassium carbonate or sodium hydride to promote efficient substitution. researchgate.netnih.govsciencemadness.org

Polar Protic Solvents: Solvents like water, ethanol, and other alcohols can participate in hydrogen bonding. While they are excellent at solvating both cations and anions, their ability to strongly solvate anionic nucleophiles can decrease nucleophilicity, potentially slowing down SN2 reactions. libretexts.org However, they are effective in stabilizing carbocation intermediates, making them suitable for SN1-type mechanisms. libretexts.org In practice, alcohols like ethanol are often used as solvents for reactions involving bases like triethylamine or when the reactants exhibit good solubility. acs.org

Nonpolar Solvents: Solvents with low dielectric constants, such as dioxane, are also employed. nih.gov The choice often depends on the specific solubility requirements of the reactants and the nature of the base used.

The kinetics of nucleophilic aromatic substitution reactions involving piperidine have been shown to be significantly influenced by the solvent. rsc.orgrsc.org Parameters such as the solvent's dielectric constant and its hydrogen-bond donor (HBD) capability can alter the reaction pathway and rate-determining step. rsc.org

Temperature Control: Temperature management is a crucial tool for controlling the reaction rate. Many syntheses of acetamide derivatives are conducted at elevated temperatures (reflux) to overcome activation energy barriers and reduce reaction times. acs.orggoogle.com For example, the reaction between 2-mercapto-nicotinonitriles and 2-chloro-N-arylacetamides is typically performed at reflux in ethanol. acs.org

However, higher temperatures can also promote the formation of undesired byproducts. Therefore, precise temperature control is essential. In some procedures, specific steps are carried out at reduced temperatures. For instance, after a high-temperature reaction, the mixture may be cooled before quenching or acidification to ensure better control and minimize decomposition of the product. google.com Some reactions may even proceed efficiently at room temperature over a longer duration. nih.govacs.org The optimal temperature profile is highly dependent on the specific reactants, solvent, and base system employed.

| Parameter | Condition | General Effect on Reaction | Examples of Use |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Enhances nucleophilicity, favors SN2 mechanisms. libretexts.org | N-alkylation using K2CO3 or NaH. researchgate.netresearchgate.net |

| Polar Protic (e.g., Ethanol, Water) | Solvates nucleophiles (can slow SN2), stabilizes carbocations (favors SN1). libretexts.org | Reactions with TEA; cyclization steps. acs.org | |

| Nonpolar/Less Polar (e.g., Dioxane, THF) | Chosen based on reactant solubility and reagent compatibility. | Reactions with TEA; reactions involving organometallics or NaH. nih.govjst.go.jp | |

| Temperature | Elevated/Reflux | Increases reaction rate by overcoming activation energy. | Driving alkylation and cyclization reactions to completion. acs.orggoogle.com |

| Room or Reduced Temperature | Improves selectivity, prevents byproduct formation, controls exothermic steps. | Post-reaction workup (e.g., acidification); reactions with highly reactive species. nih.govgoogle.com |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Piperidin 1 Yl Acetamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the atomic connectivity and chemical environment can be constructed.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H-NMR spectrum of 2-(Piperidin-1-yl)acetamide would display distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the primary amide group.

The protons on the piperidine ring alpha to the nitrogen atom (C2-H and C6-H) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen, appearing as a multiplet in the range of δ 2.4-2.6 ppm. The methylene protons (C3-H, C4-H, C5-H) of the piperidine ring would produce overlapping signals further upfield, typically observed as multiplets around δ 1.4-1.7 ppm.

The singlet signal for the methylene protons (N-CH₂-C=O) positioned between the piperidine nitrogen and the carbonyl group would be found downfield, anticipated around δ 3.0-3.2 ppm, owing to the influence of both the nitrogen and the carbonyl group. The two protons of the primary amide (-CONH₂) are expected to produce a broad singlet in the region of δ 5.5-8.0 ppm; its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine C4-H₂ | ~1.45 | Multiplet |

| Piperidine C3-H₂, C5-H₂ | ~1.60 | Multiplet |

| Piperidine C2-H₂, C6-H₂ | ~2.50 | Multiplet (Triplet-like) |

| N-CH₂-C=O | ~3.10 | Singlet |

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the carbon framework of a molecule. For this compound, which has a plane of symmetry through the C4 and N1 atoms of the piperidine ring, five distinct carbon signals are expected.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the amide group, typically appearing in the range of δ 170-175 ppm. The carbon atom of the methylene bridge (N-CH₂-C=O) is expected to resonate around δ 60-65 ppm. The carbons of the piperidine ring will show three distinct signals: the C2 and C6 carbons adjacent to the nitrogen are expected around δ 54-56 ppm, the C3 and C5 carbons are predicted in the δ 25-27 ppm region, and the C4 carbon is anticipated to be the most upfield at approximately δ 23-25 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 172.0 |

| N-CH₂ | 62.0 |

| Piperidine C2, C6 | 55.0 |

| Piperidine C3, C5 | 26.0 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The primary amide group gives rise to several distinct peaks. A pair of medium-to-strong bands corresponding to the symmetric and asymmetric N-H stretching vibrations are expected in the 3100-3500 cm⁻¹ region. The strong C=O stretching vibration (Amide I band) is one of the most prominent features and typically appears in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1590-1650 cm⁻¹.

The aliphatic C-H stretching vibrations of the methylene groups in the piperidine ring and the connecting bridge will be observed as sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). The C-N stretching vibration from the tertiary amine of the piperidine ring is expected to appear in the fingerprint region, around 1100-1200 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide (N-H) | Asymmetric & Symmetric Stretch | 3100 - 3500 | Medium-Strong |

| Aliphatic (C-H) | Stretch | 2850 - 2950 | Strong |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |

| Primary Amide (N-H) | Bend (Amide II) | 1590 - 1650 | Medium-Strong |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of a compound's molecular formula.

For this compound, the molecular formula is C₇H₁₄N₂O. The calculated monoisotopic mass for this compound is 142.11061 Da. nih.gov In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be detected as its protonated molecular ion, [M+H]⁺. The instrument would measure the m/z of this ion, which would be expected to be very close to the calculated value of 143.11842 Da. The high mass accuracy of the measurement (typically within 5 ppm) allows for the differentiation of this formula from other possible elemental compositions with the same nominal mass, thus confirming the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Calculated Monoisotopic Mass | 142.11061 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state.

While specific experimental crystal structure data for this compound is not available in the surveyed literature, a single crystal X-ray diffraction study would provide unparalleled detail about its molecular geometry and intermolecular interactions. If suitable single crystals were grown, this technique would yield precise data on bond lengths, bond angles, and torsion angles.

Such an analysis would definitively show the conformation of the piperidine ring, which typically adopts a chair conformation. It would also reveal the spatial arrangement of the acetamide (B32628) substituent relative to the ring. Of significant interest would be the characterization of the intermolecular hydrogen bonding network in the crystal lattice. The primary amide group, with its two N-H donor sites and one C=O acceptor site, would likely form extensive hydrogen bonds with neighboring molecules, creating a stable, three-dimensional supramolecular architecture. This information is crucial for understanding the physical properties of the compound in the solid state, such as its melting point and solubility.

Conformational Analysis and Dihedral Angle Investigations (e.g., Keto Form of Amide)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational studies on the conformational analysis and dihedral angles of this compound. While the amide group in such compounds is expected to exist predominantly in the keto form, specific dihedral angles defining the three-dimensional structure of this particular molecule have not been reported.

In related but more complex molecules containing a piperidin-1-yl acetamide fragment, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. The planarity of the amide bond is a common feature, influencing the relative orientation of the piperidine ring and the acetamide substituent. However, without direct studies on this compound, a detailed and accurate quantitative description of its conformational preferences and key dihedral angles remains undetermined. Further research, potentially involving computational modeling or advanced NMR spectroscopy, would be required to elucidate these structural details.

Computational Chemistry and Theoretical Insights into 2 Piperidin 1 Yl Acetamide Systems

Quantum Chemical Methodologies

Quantum chemical methods are essential for elucidating the intrinsic electronic properties of molecules. These calculations provide a foundational understanding of molecular stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.comnih.gov It is employed to optimize molecular geometries and to calculate various electronic properties that determine the behavior of compounds like 2-(piperidin-1-yl)acetamide. mdpi.com While specific DFT studies focusing solely on the parent this compound are not extensively detailed in the literature, this theoretical framework is fundamental to the analyses described in the following sections, such as the calculation of molecular orbitals and reactivity descriptors for its derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity and lower stability, as less energy is required for electronic excitation. wikipedia.orgresearchgate.net

In a study of N-aryl derivatives of this compound, DFT calculations were used to determine the FMO energies. For the compound N-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetamide, the FMO energies were calculated to provide insight into its electronic characteristics and stability. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetamide | -5.61 | -0.57 | 5.04 |

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment. It is calculated as ω = μ²/2η. researchgate.net

For the derivative N-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetamide, these descriptors have been calculated to characterize its chemical behavior. nih.gov

| Compound | Chemical Hardness (η) | Chemical Softness (S) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetamide | 2.52 | 0.40 | -3.09 | 1.89 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions within a molecule. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions indicates their strength. nih.gov For instance, NBO analysis can reveal hyperconjugative effects such as the delocalization of lone pair electrons from nitrogen atoms into adjacent anti-bonding orbitals (n → σ* or n → π*), which contributes to molecular stability. researchgate.netnih.gov

While a specific NBO analysis for the parent this compound was not identified in the surveyed literature, this methodology is widely applied to similar molecules to understand the nature of hydrogen bonding and other non-covalent interactions that dictate their structure and properties. nih.govnih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. nih.govalliedacademies.org The results are often ranked using a scoring function, which estimates the binding affinity, commonly expressed as binding energy (ΔGbind) in kcal/mol. nih.gov Lower binding energy values suggest a more favorable and stable interaction.

In a computational study, N-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetamide was docked against several enzymes relevant to neurodegenerative diseases, including monoamine oxidase A and B (MAO-A, MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The results indicated a potential selective affinity for MAO-B. nih.gov

| Compound | MAO-A (kcal/mol) | MAO-B (kcal/mol) | AChE (kcal/mol) | BChE (kcal/mol) |

|---|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetamide | -7.6 | -8.8 | -7.1 | -7.5 |

Molecular Dynamics (MD) Simulations for System Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time, providing critical insights into the stability of molecular systems. In the context of this compound derivatives, MD simulations have been employed to validate the stability of these compounds when interacting with biological targets.

For instance, in a study of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives designed as inhibitors for carbonic anhydrase isoforms, MD simulations were conducted for 100-nanosecond trajectories. nih.gov The results of these simulations confirmed the stability of the ligand-protein complexes and substantiated the favorable binding modes that were initially predicted by molecular docking. nih.gov This computational validation is crucial, as it corroborates the high predicted affinities of the compounds and provides a dynamic picture of the molecular interactions, affirming the structural integrity of the system over time. nih.gov The stability of the complex, as demonstrated by metrics like root-mean-square deviation (RMSD) during the simulation, indicates that the compound remains securely in the binding pocket, a key characteristic for effective molecular function. plos.org

Comparison of Optimized and Experimental Geometries

A fundamental practice in computational chemistry is the validation of theoretical models against experimental data. This is often achieved by comparing the geometric parameters (bond lengths, bond angles, and dihedral angles) of a molecule optimized using theoretical methods, such as Density Functional Theory (DFT), with the precise measurements obtained from single-crystal X-ray diffraction experiments. researchgate.netrsc.org

While a specific comparative study for this compound is not detailed in the available literature, this validation is a standard and critical step. The process involves calculating the molecule's lowest energy conformation using a selected functional and basis set (e.g., B3LYP/6-311G(d,p)). researchgate.netnih.gov The resulting theoretical bond lengths and angles are then systematically compared against the experimental values. A high degree of correlation between the optimized and experimental geometries validates the chosen level of theory, confirming its accuracy for predicting the properties of the molecule and its derivatives. rsc.org Discrepancies can often be attributed to intermolecular interactions in the crystal lattice that are not present in the gas-phase theoretical calculation. reddit.com

Table 1: Illustrative Comparison of Theoretical (DFT) and Experimental (X-ray) Geometrical Parameters for a Piperidine-Acetamide Scaffold. Note: This table is a representative example of the parameters that are typically compared. Actual values would be derived from specific experimental and computational studies.

| Parameter | Bond/Angle | Theoretical (Å or °) | Experimental (Å or °) |

| Bond Lengths | C=O | 1.231 | 1.228 |

| C-N (amide) | 1.355 | 1.352 | |

| C-C (alpha) | 1.520 | 1.518 | |

| C-N (piperidine) | 1.465 | 1.463 | |

| Bond Angles | O=C-N (amide) | 122.5 | 122.7 |

| C-N-C (piperidine) | 112.1 | 112.3 | |

| N-C-C (alpha) | 110.5 | 110.8 |

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Contact Enrichment

Hirshfeld surface analysis is a valuable technique for visualizing and quantifying the various intermolecular interactions that stabilize a molecule within a crystal lattice. nih.govnih.gov The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different types of intermolecular contacts and their relative distances.

For a close analogue, N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, a Hirshfeld surface analysis was performed to investigate its crystal packing. iucr.orgnih.gov The study revealed that the majority of intermolecular interactions are H···H contacts, which is common for organic molecules with a high hydrogen content. nih.govnih.gov The second most numerous interactions were O···H/H···O contacts, indicative of hydrogen bonding. nih.gov These interactions, particularly the C—H···O hydrogen bonds, were found to form chains of molecules that extend throughout the crystal structure. iucr.orgnih.gov

The analysis also generates two-dimensional "fingerprint plots," which summarize the intermolecular contacts in a quantitative manner. rasayanjournal.co.in Sharp, distinct spikes on these plots typically represent strong directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker van der Waals contacts. rasayanjournal.co.in

Table 2: Percentage Contributions of Intermolecular Contacts for Piperidine-Acetamide Analogs Derived from Hirshfeld Surface Analysis. Data is based on findings for structurally similar compounds.

| Contact Type | Percentage Contribution (%) | Key Interaction Type | Reference |

| H···H | ~50 - 60% | Van der Waals | nih.govnih.gov |

| O···H / H···O | ~15 - 25% | Hydrogen Bonding | nih.govnih.gov |

| C···H / H···C | ~10 - 20% | Weak Hydrogen Bonding | nih.govacs.org |

| N···H / H···N | ~1 - 5% | Weak Hydrogen Bonding | nih.govacs.org |

Energy Framework Analysis of Supramolecular Interactions

To complement the visual and qualitative insights from Hirshfeld surfaces, energy framework analysis is used to quantify the energetic contributions of these interactions. This method calculates the interaction energies between pairs of molecules in the crystal, breaking them down into electrostatic, dispersion, polarization, and repulsion components. rasayanjournal.co.inresearchgate.net

Table 3: Representative Interaction Energy Framework Components for a Molecular Crystal. Note: Values are illustrative for a typical heterocyclic compound and are given in kJ/mol.

| Interaction Pair | Electrostatic Energy (E_ele) | Dispersion Energy (E_dis) | Total Energy (E_tot) | Reference |

| Dimer 1 | -45.5 | -75.2 | -120.7 | rasayanjournal.co.innih.gov |

| Dimer 2 | -20.1 | -35.8 | -55.9 | rasayanjournal.co.innih.gov |

| Dimer 3 | -15.3 | -22.4 | -37.7 | rasayanjournal.co.innih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org These models are instrumental in ligand-based drug design, allowing for the prediction of activity for novel molecules and guiding the synthesis of more potent analogues. nih.gov

A computational analysis performed on a series of 2-piperidin-4-yl-acetamide derivatives (isomers of the title compound) successfully developed QSAR models to understand the features responsible for their biological activities. benthamdirect.com The study used Multiple Linear Regression (MLR) analysis to build models based on various physicochemical descriptors. benthamdirect.com

The resulting QSAR models revealed several key structural insights:

Hydrophobicity: Hydrophobic properties on the van der Waals surface of the molecules were found to be favorable for biological activity. benthamdirect.com

Polarity: The presence of polar or electronegative groups was shown to be detrimental to the desired activity. benthamdirect.com

These validated QSAR models serve as a powerful tool for ligand-based design. By understanding the quantitative impact of different descriptors, chemists can rationally design new this compound derivatives. For example, the models would suggest modifications that increase surface hydrophobicity while minimizing polarity to enhance biological potency, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Table 4: Example of a QSAR Model Equation and its Statistical Validation Parameters. This table represents a typical format for a QSAR model.

| Parameter | Description | Value/Equation |

| Model Equation | pIC₅₀ = 0.52 * (LogP) - 0.85 * (PolarSurfaceArea) + 0.31 * (MolecularFlexibility) + 4.25 | |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | 0.832 |

| Q² (Cross-validated r²) | Measures the predictive ability of the model via internal validation (e.g., Leave-One-Out). | 0.796 |

| F-test Value | Indicates the statistical significance of the model. | 57.578 |

| RMSE | Root Mean Square Error, indicating the deviation between predicted and actual values. | 0.247 |

| References for typical statistical values: nih.govbenthamdirect.com |

Reactivity and Mechanistic Investigations of the 2 Piperidin 1 Yl Acetamide Scaffold

Fundamental Chemical Reactivity

The fundamental reactivity of 2-(Piperidin-1-yl)acetamide encompasses oxidation, reduction, and substitution reactions, primarily centered on the nucleophilic piperidine (B6355638) nitrogen and the electrophilic carbonyl carbon of the amide.

The this compound structure is susceptible to oxidation at several positions, primarily on the piperidine ring. The tertiary amine can be oxidized, and the carbon atoms alpha to the nitrogen are also potential sites for oxidative attack.

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide. This is a common metabolic pathway for tertiary amines.

Ring Oxidation: More aggressive oxidation can lead to the formation of lactams. For instance, oxidation of piperidine derivatives can yield piperidin-2-one structures. researchgate.net Studies on similar enantiopure piperidine compounds have shown that oxidation with reagents like bromine in acetic acid can efficiently generate the corresponding piperidin-2-one. researchgate.net While direct oxidation of this compound is not extensively detailed, analogous reactions suggest this is a probable pathway. researchgate.net Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide are also potential reagents for such transformations.

Table 1: Potential Oxidation Reactions of the this compound Scaffold

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Hydrogen Peroxide (H₂O₂) | 2-(1-oxidopiperidin-1-yl)acetamide |

| Bromine in Acetic Acid | 1-(2-amino-2-oxoethyl)piperidin-2-one |

Reduction reactions of this compound primarily target the amide functional group. Amides are generally stable and require strong reducing agents for conversion to amines.

Amide Reduction: The carbonyl group of the acetamide (B32628) can be reduced to a methylene (B1212753) group, converting the acetamide into a 2-(Piperidin-1-yl)ethanamine. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of the oxygen atom.

The scaffold can participate in both nucleophilic and electrophilic substitution reactions, leveraging the nucleophilicity of the piperidine nitrogen and the potential for reactions at the acetamide group.

Nucleophilic Reactivity of Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a potent nucleophile. This reactivity is fundamental to the synthesis of the parent compound and its derivatives. For example, the piperidine nitrogen can readily react with electrophiles such as alkyl halides or acyl chlorides. Syntheses of related structures often involve the reaction of a piperidine with an activated acetamide precursor, such as 2-chloroacetamide (B119443), in a classic nucleophilic substitution. researchgate.net Similarly, the piperidine nitrogen can be acylated or sulfonylated by reacting with acetyl chloride or sulfonyl chlorides, respectively, in the presence of a base. nih.govub.edu

Electrophilic Reactivity of the Acetamide Group: While the amide itself is not a strong electrophile, derivatives can be made highly reactive. For instance, converting the acetamide into an α-halo acetamide makes the α-carbon susceptible to nucleophilic attack. acs.org These α-substituted acetamides are tunable electrophiles used in various chemical and biological applications. acs.org

Electrophilic Substitution on the Piperidine Ring: Direct electrophilic substitution on the piperidine ring is generally not feasible due to the deactivating effect of the nitrogen atom.

Table 2: Substitution Reactions Involving the Piperidine Moiety

| Reagent Type | Example Reagent | Reaction Type | Product Type |

|---|---|---|---|

| Acyl Halide | Acetyl Chloride | N-Acylation | 1-acetyl-N-(...)-2-(piperidin-1-yl)acetamide |

| Sulfonyl Halide | 2-Propanesulfonyl chloride | N-Sulfonylation | 1-(isopropylsulfonyl)-N-(...)-2-(piperidin-1-yl)acetamide nih.gov |

Mechanistic Aspects of Amide Bond Formation and Stability

The formation of the amide bond in this compound and its inherent stability are central to its chemical character.

The synthesis of amides from a carboxylic acid and an amine is not spontaneous and typically requires activation of the carboxylic acid. researchgate.net The mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com This is often achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govresearchgate.net The amine then acts as a nucleophile, attacking the activated carbonyl carbon through an addition-elimination mechanism that proceeds via a zwitterionic tetrahedral intermediate. youtube.comambeed.com

The stability of the amide bond is significant. It is attributed to resonance delocalization, where the lone pair of electrons on the nitrogen atom is delocalized with the pi-orbital of the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and increasing its stability. However, this stability is not absolute. The amide bond is susceptible to cleavage under harsh conditions, such as strong acid or base catalysis, and can be enzymatically labile in biological systems. ambeed.comnih.gov This metabolic instability has led to the development of amide bond bioisosteres, such as 1,2,3-triazoles, to create more robust molecules for therapeutic applications. nih.gov

Degradation Pathways

The degradation of this compound can occur through several pathways, including hydrolysis, oxidation, and thermal decomposition. The specific products formed depend on the conditions applied.

Hydrolytic Degradation: The most common degradation pathway for amides is hydrolysis. This reaction can be catalyzed by acid or base and results in the cleavage of the amide bond.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of piperidin-1-ylacetic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction yields the carboxylate salt (piperidin-1-ylacetate) and ammonia. Amide hydrolysis is generally a reversible process. ambeed.com The presence of water and acidic or basic functional groups within a molecule can accelerate this degradation. nih.gov

Oxidative Degradation: As mentioned in the reactivity section, the piperidine ring is susceptible to oxidation. Studies on related pharmaceutical compounds containing piperidine moieties show that oxidative stress can lead to N-oxidation and hydroxylation of the ring, potentially followed by further degradation and ring cleavage. nih.gov

Thermal Degradation: At elevated temperatures, the molecule can undergo thermal decomposition. While specific data for this compound is limited, studies on related compounds like piperazine (B1678402) show that thermal degradation occurs at high temperatures (e.g., 175°C). researchgate.net The degradation of acetamide-containing complexes often occurs in the range of 200-400°C. researchgate.net The process can involve complex fragmentation of the molecule. Minimal thermal degradation is observed in the absence of water. nih.gov

Biodegradation: In biological systems or the environment, microbial degradation can occur. The degradation of piperidine by certain bacteria involves the initial cleavage of the C-N bond, followed by deamination and oxidation. researchgate.net Similarly, acetamide-containing compounds can be biodegraded by various microorganisms. ethz.ch

Table 3: Summary of Degradation Pathways

| Degradation Type | Conditions | Key Reaction | Major Products |

|---|---|---|---|

| Hydrolysis (Acidic) | Aqueous Acid, Heat | Amide Bond Cleavage | Piperidin-1-ylacetic acid, Ammonium ion |

| Hydrolysis (Basic) | Aqueous Base, Heat | Amide Bond Cleavage | Piperidin-1-ylacetate, Ammonia |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | N-Oxidation, Ring Hydroxylation | N-oxides, Hydroxylated derivatives nih.gov |

| Thermal Degradation | High Temperature (>175°C) | Molecular Fragmentation | Various smaller molecules |

Coordination Chemistry and Supramolecular Architecture of 2 Piperidin 1 Yl Acetamide Containing Species

Synthesis and Characterization of Metal Complexes

The coordination chemistry of 2-(piperidin-1-yl)acetamide and its derivatives is predicated on the Lewis basicity of its nitrogen and oxygen atoms, which can donate lone pairs of electrons to a Lewis acidic metal center to form coordination complexes. The synthesis and characterization of these complexes provide insight into the fundamental interactions between the ligand and metal ions, revealing details about the resulting molecular structure, geometry, and electronic properties.

Ligand Design and Synthesis of Piperidine-Acetamide Derivatives for Coordination

The synthesis of this compound and its derivatives for use as ligands in coordination chemistry typically involves standard amidation reactions. A common route is the reaction of piperidine (B6355638) with a 2-haloacetamide, such as 2-chloroacetamide (B119443), under basic conditions. This straightforward nucleophilic substitution yields the parent ligand.

Derivatization is key to tuning the ligand's properties for specific applications in coordination chemistry. Modifications can be introduced at several positions:

On the Acetamide (B32628) Nitrogen: Introducing substituents on the amide nitrogen (N-aryl or N-alkyl derivatives) can modify the steric bulk around the coordination site and introduce other functional groups capable of secondary interactions. For example, N-aryl derivatives introduce the potential for π-interactions. nih.gov The synthesis of such derivatives, like 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide, can be achieved by coupling piperidine with the corresponding N-substituted 2-chloroacetamide. nih.gov

On the Piperidine Ring: Functionalizing the piperidine ring itself can alter the ligand's solubility, steric profile, and conformational flexibility. researchgate.net

These synthetic strategies allow for the creation of a library of ligands with varied electronic and steric profiles, which in turn influences the coordination number, geometry, and stability of the resulting metal complexes. researchgate.net

Metal Ion Complexation and Stoichiometry Determination

Piperidine-acetamide derivatives can act as monodentate, bidentate, or bridging ligands. The coordination mode depends on the metal ion's preferences, the reaction conditions, and the specific structure of the ligand. The primary coordination sites are the carbonyl oxygen and the piperidine nitrogen.

The stoichiometry of the metal-ligand complexes, which describes the ratio of metal ions to ligands, is a fundamental characteristic determined through various analytical techniques. Job's plot, or the method of continuous variation, is a common spectrophotometric technique used in solution to determine stoichiometry. researchgate.net By monitoring a physical property such as absorbance while systematically varying the mole fraction of the ligand and metal ion, the ratio at which the maximum complexation occurs can be identified. researchgate.net For solid-state complexes, elemental analysis and single-crystal X-ray diffraction are definitive methods.

The identity of the metal ion and the metal-to-ligand ratio are crucial factors that dictate the final structure and properties of the complex. nih.gov For instance, different stoichiometries (e.g., 1:1 or 1:2 metal-to-ligand) can lead to vastly different coordination geometries and biological activities. nih.gov

| Ligand Type | Metal Ion | Determined Stoichiometry (Metal:Ligand) | Coordination Environment | Reference |

|---|---|---|---|---|

| Pyrazole-acetamide | Cd(II) | 1:2 | [Cd(L)₂Cl₂] | nih.gov |

| Pyrazole-acetamide | Cu(II) | 1:2 | [Cu(L)₂(C₂H₅OH)₂]²⁺ | nih.gov |

| Thiacalix nih.govarene-amide | Cu(II) | 1:1 | Complex with Cu²⁺ | researchgate.net |

| Morpholine-thiosemicarbazone | Ni(II) | 1:1 | [Ni(L)]Cl | nih.gov |

| Morpholine-thiosemicarbazone | Fe(III) | 1:2 | [Fe(L)₂]NO₃ | nih.gov |

Spectroscopic and Structural Characterization of Complexes (e.g., Geometry, Electronic Structure)

A combination of spectroscopic techniques and structural analysis is employed to fully characterize the resulting metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of the acetamide ligand. Upon complexation, the vibrational frequency of the C=O (carbonyl) bond typically shifts to a lower wavenumber (a "red shift"). researchgate.net This shift indicates a weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the metal center. Similarly, changes in the C-N and N-H stretching frequencies can provide evidence of coordination involving the amide or piperidine nitrogen atoms. The appearance of new bands in the far-IR region can often be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their electronic structure and geometry. Transitions observed in the UV-Vis region can be assigned to ligand-based π→π* and n→π* transitions, or to metal-centered d-d transitions and ligand-to-metal charge transfer (LMCT) bands. ekb.egnih.gov The position and intensity of d-d transition bands are particularly sensitive to the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion. nih.gov

| Technique | Observed Change upon Complexation | Information Gained | Reference |

|---|---|---|---|

| FT-IR | Shift of ν(C=O) band to lower frequency | Coordination via carbonyl oxygen | researchgate.net |

| FT-IR | Shift in ν(C-N) and ν(N-H) bands | Coordination involving amide/amine nitrogen | ekb.eg |

| FT-IR | Appearance of new bands at low frequency (e.g., 300-500 cm⁻¹) | Formation of M-O and M-N bonds | |

| UV-Vis | Shifts in ligand π→π* and n→π* bands | Confirmation of ligand-metal interaction | ekb.eg |

| UV-Vis | Appearance of new bands in the visible region | d-d transitions, indicating coordination geometry | nih.gov |

Supramolecular Interactions in Solid and Solution States

Beyond the primary coordination bonds that form discrete metal complexes, weaker non-covalent interactions play a crucial role in dictating the arrangement of these molecules in the solid state. These interactions, including hydrogen bonds and π-interactions, guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular architectures.

Hydrogen Bonding Networks and Graph-Set Notation

The acetamide group is a classic hydrogen-bonding motif, possessing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual functionality allows molecules containing the this compound moiety to form robust and predictable hydrogen-bonding networks.

In the crystal structures of related acetamide derivatives, intermolecular N–H⋯O hydrogen bonds are a common and dominant feature, often linking molecules into infinite one-dimensional chains. nih.govnih.gov These primary interactions can be further supported by weaker C–H⋯O interactions, which help to organize the chains into more complex two-dimensional sheets. nih.gov

Graph-set notation is a systematic method used to describe and classify the patterns of hydrogen bonds. nih.govnih.gov This topological analysis identifies motifs based on the number of donors and acceptors involved. Common motifs observed in acetamide-containing structures include:

C(4) Chains: An infinite chain where each molecule donates one hydrogen bond to the next. nih.govnih.gov

R²₂(8) Dimers: A cyclic motif where two molecules are linked by two hydrogen bonds, forming a ring containing eight atoms.

The specific hydrogen-bonding patterns that form are highly dependent on the steric and electronic properties of the entire molecule.

| Motif Type | Graph-Set Descriptor | Description | Reference |

|---|---|---|---|

| Chain | C(4) | An infinite chain formed by N-H⋯O bonds linking molecules head-to-tail. | nih.govnih.gov |

| Dimer | R²₂(8) | A centrosymmetric dimer formed by a pair of N-H⋯N or N-H⋯O hydrogen bonds. | |

| Intramolecular | S(5) | An intramolecular hydrogen bond forming a five-membered ring. | nih.gov |

| Intramolecular | S(6) | An intramolecular C-H⋯O interaction forming a six-membered ring pseudo-ring. |

Pi-Interactions (e.g., C=O...Pi(ring) Interactions, Pi-Stacking)

While the parent this compound molecule lacks aromatic rings, its derivatives, particularly N-aryl derivatives, can engage in various π-interactions. These interactions, though weaker than hydrogen bonds, are highly directional and play a significant role in the final crystal packing.

Pi-Stacking: This interaction occurs between the π-electron clouds of adjacent aromatic rings. nih.gov It can manifest in face-to-face or offset (parallel-displaced) arrangements. researchgate.net In the crystal structures of N-aryl acetamide derivatives, π–π stacking can link hydrogen-bonded sheets or chains into a three-dimensional network, adding significant stability to the crystal lattice. rsc.org The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net

| Interaction Type | Description | Typical Geometric Parameters | Reference |

|---|---|---|---|

| π–π Stacking | Attractive interaction between two aromatic rings. | Inter-centroid distance: ~3.3–3.8 Å | researchgate.net |

| C–H···π | Interaction between a C-H bond and the face of a π-system. | H···π centroid distance: ~2.5–3.0 Å | |

| N–H···π | Interaction between an N-H bond and the face of a π-system. | H···π centroid distance: ~2.2–2.8 Å | nih.gov |

| C=O···π | Interaction between the carbonyl group and a π-system. | O···C=O contact distance: ~2.9 Å | nih.gov |

Other Weak Interactions (e.g., C-H...O, C-H...N, H...H, O...H)nih.goviucr.org

In the crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, chains of molecules are formed through C—H···O hydrogen bonds. nih.gov These interactions, while weaker than conventional hydrogen bonds, play a crucial role in defining the dimensionality of the supramolecular assembly. The geometric parameters of these interactions are detailed in the table below.

Table 1: C-H...O Hydrogen Bond Geometry in N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide nih.gov

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

|---|

A Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide further elucidates the quantitative contributions of various intermolecular contacts to the crystal packing. This analysis reveals that H...H contacts are the most abundant, accounting for a significant portion of the molecular surface interactions. This is expected in molecules with a high proportion of hydrogen atoms. The second most significant contribution comes from O...H/H...O contacts, underscoring the importance of interactions involving oxygen atoms, which act as hydrogen bond acceptors.

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H...H | 55.5 |

| O...H/H...O | 24.1 |

| C...H/H...C | 8.8 |

| N...H/H...N | 5.8 |

| C...C | 3.0 |

| C...O/O...C | 1.8 |

| N...C/C...N | 0.6 |

Applications of 2 Piperidin 1 Yl Acetamide As a Molecular Building Block

Utilization in the Synthesis of Diverse Organic Compound Libraries

The utility of 2-(Piperidin-1-yl)acetamide as a foundational element in the construction of diverse organic compound libraries is well-documented. nih.gov Its adaptable structure allows for its incorporation into various molecular frameworks, facilitating the rapid assembly of collections of related compounds. These libraries are instrumental in high-throughput screening efforts within drug discovery and materials science.

The synthesis of these libraries often involves multi-component reactions where the piperidinyl acetamide (B32628) moiety is a key reactant. For instance, flow chemistry techniques have been employed for the efficient synthesis of urea-based compound libraries starting from piperidin-4-ones, demonstrating a streamlined approach to generating a large number of molecules for biological evaluation. nih.gov The ability to readily modify both the piperidine (B6355638) and acetamide portions of the molecule contributes to the structural diversity achievable within these libraries. This versatility has led to the inclusion of the this compound scaffold in commercially available compound libraries used for screening against various biological targets.

Scaffold Derivatization for Enhanced Structural Diversity

The inherent reactivity of the this compound scaffold allows for extensive derivatization, leading to compounds with enhanced structural diversity and tailored properties.

Design and Synthesis of N-Substituted Analogues

A primary strategy for expanding the chemical space around the this compound core is through the synthesis of N-substituted analogues. This involves the modification of the amide nitrogen, introducing a wide range of substituents to explore structure-activity relationships.

The synthesis of these analogues can be achieved through various synthetic methodologies. A common approach involves the reaction of a haloacetyl precursor with a substituted amine or, conversely, the reaction of 2-(piperidin-1-yl)acetic acid or its activated derivatives with a diverse set of primary or secondary amines. For example, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide has been synthesized via amidation using a coupling reagent. researchgate.net Similarly, a series of N-substituted acetamide derivatives have been designed and synthesized as potential P2Y14R antagonists. nih.gov

The introduction of different aryl, alkyl, or heterocyclic groups at the N-position can significantly influence the biological activity and physicochemical properties of the resulting compounds. This approach has been utilized to generate libraries of compounds for various therapeutic targets. For instance, a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives were synthesized and evaluated as urease inhibitors. nih.gov

| Starting Material 1 | Starting Material 2 | Resulting N-Substituted Analogue | Reference |

| 2-(Piperidin-1-yl)acetic acid | Naphthalen-1-amine | N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | researchgate.net |

| 2-Chloro-N-arylacetamide | Piperidine | N-Aryl-2-(piperidin-1-yl)acetamide | nih.govacs.org |

| 2-Chloroacetyl chloride | Piperazine (B1678402) | 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) | acs.org |

| 2-Chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

Incorporation into Multicyclic and Heterocyclic Ring Systems

The this compound moiety is frequently incorporated into more complex multicyclic and heterocyclic ring systems, further expanding its utility as a building block. This integration can lead to novel molecular architectures with unique biological activities.

Quinoline (B57606): The piperidine acetamide scaffold has been integrated into quinoline-based structures. For instance, microwave-assisted synthesis has been used to produce quinoline thiosemicarbazones bearing a piperidine moiety. researchgate.net In other work, N-amino-4,7-dimethy-6-nitroquinoline-2-one was used as a precursor to synthesize various derivatives, including acetamide-containing compounds. sapub.org

Pyrimidine (B1678525): The pyrimidine ring, a key component of many biologically active molecules, can be linked to the this compound framework. chemenu.com Syntheses of pyrimidine derivatives often involve condensation reactions. For example, multicomponent reactions can be used to form substituted pyrimidines. mdpi.com

Imidazole (B134444): The imidazole ring has been incorporated into structures containing the piperidinyl acetamide theme. acs.org For example, (E)-2-(2-Oxo-2-(piperidin-1-yl)ethylidene)imidazolidin-4-one has been synthesized. acs.org The synthesis of imidazole derivatives can be achieved through various routes, including reactions involving the formation of the imidazole ring from acyclic precursors.

Triazole: The 1,2,4-triazole (B32235) nucleus is another important heterocycle that has been combined with the this compound scaffold. researchgate.nettubitak.gov.tr A series of acetamide derivatives containing both 1,2,4-triazole and piperidine (azinane) moieties have been synthesized. tubitak.gov.trresearchgate.net These syntheses often involve the reaction of a triazole-containing intermediate with an N-aryl/aralkyl-2-bromoacetamide. researchgate.net

The following table summarizes examples of heterocyclic systems incorporating the this compound moiety:

| Heterocyclic System | Example Synthetic Strategy | Resulting Compound Class | Reference |

| Quinoline | Condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides | Quinoline thiosemicarbazones with a piperidine moiety | researchgate.net |

| Pyrimidine | Condensation of chalcones with acetamidine (B91507) hydrochloride | Substituted pyrimidines | mdpi.com |

| Imidazole | Reaction of ethylcyanoacetate with amines followed by cyclization | 2-Acetamido-2-ylidene-4-imidazole derivatives | acs.org |

| Triazole | Reaction of a triazole intermediate with N-aryl/aralkyl-2-bromoacetamides | Acetamide derivatives of 1,2,4-triazole bearing a piperidine moiety | tubitak.gov.trresearchgate.net |

Structure Activity Relationship Sar Investigations Within 2 Piperidin 1 Yl Acetamide Analogues

Methodologies for Correlating Molecular Structure with Functional Properties

The correlation of molecular structure with the functional properties of 2-(piperidin-1-yl)acetamide analogues is achieved through a combination of experimental and computational methodologies. A fundamental approach is the systematic synthesis of a series of structurally related compounds, where specific parts of the molecule are altered, such as substituents on aromatic rings or modifications of the piperidine (B6355638) moiety. The biological activity of each new analogue is then determined through in vitro or in vivo assays.

A key methodology in this process is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical relationship between the chemical structure and biological activity. fiveable.melongdom.org This is achieved by quantifying physicochemical properties of the molecules, known as molecular descriptors, and correlating them with their biological response. These descriptors can include parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors (Taft parameters). nih.govresearchgate.net By developing a statistically significant QSAR model, the activity of novel, unsynthesized compounds can be predicted, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore modeling is another crucial technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. nih.govmdpi.com For this compound analogues, pharmacophore models can be generated based on a set of active compounds, identifying common features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for activity. ic.ac.uk These models serve as templates for designing new molecules with a higher probability of being active. nih.gov

Analysis of Substituent Effects on Activity Profiles

The biological activity of this compound analogues can be significantly modulated by the nature and position of various substituents. The analysis of these effects is central to understanding the SAR of this class of compounds.

For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives investigated for anticonvulsant activity, the substituents on the N-phenyl ring were found to play a critical role. It was observed that derivatives with a 3-(trifluoromethyl)anilide group generally exhibited higher anticonvulsant protection compared to those with a 3-chloroanilide moiety. This suggests that the electronic properties and steric bulk of the substituent at this position are important determinants of activity.